molecular formula C7H11N3OS B2932936 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol CAS No. 891028-86-7

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol

Cat. No.: B2932936
CAS No.: 891028-86-7
M. Wt: 185.25
InChI Key: AAVJZQHWXNHZLD-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol is a heterocyclic compound that features a piperidine ring attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-piperidin-1-yl-1,2,5-thiadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c11-7-6(8-12-9-7)10-4-2-1-3-5-10/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVJZQHWXNHZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891028-86-7
Record name 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol891028867
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